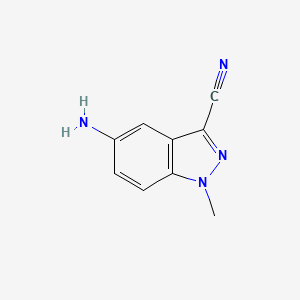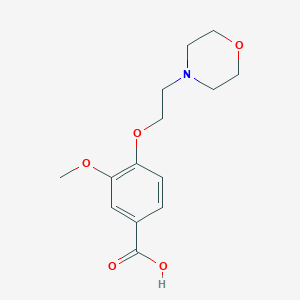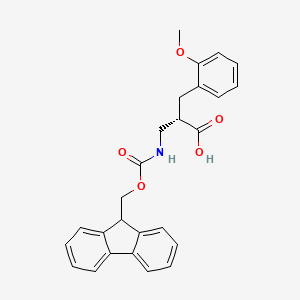
2,3-Dichloro-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dichloro-2-methylpropanamide is an organic compound with the molecular formula C4H7Cl2NO It is a derivative of propanamide, characterized by the presence of two chlorine atoms and a methyl group attached to the second and third carbon atoms of the propanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-2-methylpropanamide typically involves the chlorination of 2-methylpropanamide. One common method is the reaction of 2-methylpropanamide with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dichloro-2-methylpropanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of hydroxyl derivatives.
Reduction Reactions: The compound can be reduced to form 2-methylpropanamide by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products
Substitution: 2-Hydroxy-2-methylpropanamide.
Reduction: 2-Methylpropanamide.
Oxidation: 2,3-Dichloro-2-methylpropanoic acid.
Wissenschaftliche Forschungsanwendungen
2,3-Dichloro-2-methylpropanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,3-Dichloro-2-methylpropanamide involves its interaction with specific molecular targets. The chlorine atoms and the amide group play a crucial role in its reactivity. The compound can form hydrogen bonds and other interactions with biological molecules, affecting their function. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dichloropropanamide: Lacks the methyl group present in 2,3-Dichloro-2-methylpropanamide.
2-Chloro-2-methylpropanamide: Contains only one chlorine atom.
2,3-Dibromo-2-methylpropanamide: Bromine atoms replace chlorine atoms.
Uniqueness
This compound is unique due to the presence of both chlorine atoms and a methyl group, which confer distinct chemical properties. This combination allows for specific reactivity patterns and interactions that are not observed in its analogs.
Eigenschaften
CAS-Nummer |
7017-20-1 |
|---|---|
Molekularformel |
C4H7Cl2NO |
Molekulargewicht |
156.01 g/mol |
IUPAC-Name |
2,3-dichloro-2-methylpropanamide |
InChI |
InChI=1S/C4H7Cl2NO/c1-4(6,2-5)3(7)8/h2H2,1H3,(H2,7,8) |
InChI-Schlüssel |
KVIZYHWPRCTUGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCl)(C(=O)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-(4-Amino-7h-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentyl]methanol](/img/structure/B13985207.png)


![Cyclobutanecarboxylic acid (5-oxo-4,5-dihydro-[1,2,4]triazin-6-ylmethyl)-amide](/img/structure/B13985227.png)

![1,2-Dimethoxy-4-[1-(phenylsulfonyl)ethyl]benzene](/img/structure/B13985242.png)


![5,9-Methano[1,3]thiazolo[5,4-i][3]benzazocine](/img/structure/B13985264.png)



![1-(cyclopropylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13985285.png)
